(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids and alcohols . They are commonly used in a variety of applications, from the fragrance industry to the synthesis of complex organic molecules .

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols . The synthesis of an ester can be accomplished in several ways, including esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters undergo various chemical reactions. For instance, an ester can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This hydrolysis in basic solution is called saponification .Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding, resulting in considerably lower boiling points than their isomeric carboxylic acids . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .科学的研究の応用

- βS-ACEE has been investigated for its effects on lipid metabolism and cardiovascular health. Studies suggest that it may play a role in managing hyperlipidemia and reducing the risk of heart disease .

- Researchers have explored the impact of βS-ACEE on mood disorders such as major depression. It appears to exhibit antidepressant properties, potentially through neurotransmitter modulation .

- The manufacturing process of βS-ACEE involves extraction, refining, and ethanolysis (transesterification) from fish oil. Researchers emphasize green substitute technologies to enhance efficiency and reduce environmental impact .

- EPA (eicosapentaenoic acid) is a key component of βS-ACEE. Researchers have explored various methods to enrich EPA content, comparing pros and cons .

- βS-ACEE faces challenges related to oxidative stability and bioavailability. Researchers have devised strategies to enhance its stability during storage and improve absorption in the body .

- Beyond health, βS-ACEE can serve as a precursor for high-value materials. For instance:

Cardiovascular Health and Lipid Metabolism

Neurological Disorders and Mood Regulation

Green Synthesis and Sustainable Production

Enrichment Strategies for High-Purity EPA

Addressing Oxidative Stability and Bioavailability

Industrial Applications and High-Value Materials

Safety and Hazards

The safety and hazards associated with esters depend on the specific ester . For instance, ethyl acetate, a commonly used ester, is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It is crucial to handle esters with care, using appropriate personal protective equipment and following safety guidelines .

将来の方向性

There is ongoing research into the development of novel cell factories that can produce shorter esters, such as fatty acid ethyl esters (FAEEs), with properties similar to biodiesel . This research includes the directed evolution of wax ester synthases for the production of FAEEs . Additionally, there is interest in the potential use of esters in the preconcentration of metal ions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester involves the conversion of cyclohexanone to cyclohexanone oxime, followed by the reduction of the oxime to cyclohexylamine. The resulting cyclohexylamine is then reacted with ethyl 2-bromo-2-methylpropanoate to yield the desired product.", "Starting Materials": ["Cyclohexanone", "Hydroxylamine hydrochloride", "Sodium acetate", "Ethyl 2-bromo-2-methylpropanoate", "Sodium borohydride", "Ethanol"], "Reaction": ["Step 1: Cyclohexanone is converted to cyclohexanone oxime in the presence of hydroxylamine hydrochloride and sodium acetate.", "Step 2: The resulting cyclohexanone oxime is reduced to cyclohexylamine using sodium borohydride in ethanol.", "Step 3: Cyclohexylamine is then reacted with ethyl 2-bromo-2-methylpropanoate to yield (βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester."] } | |

CAS番号 |

360059-19-4 |

製品名 |

(βS)-β-Aminocyclohexanepropanoic Acid Ethyl Ester |

分子式 |

C11H21NO2 |

分子量 |

199.294 |

IUPAC名 |

ethyl (3S)-3-amino-3-cyclohexylpropanoate |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |

InChIキー |

OPYRHFMTVLVICO-JTQLQIEISA-N |

SMILES |

CCOC(=O)CC(C1CCCCC1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)

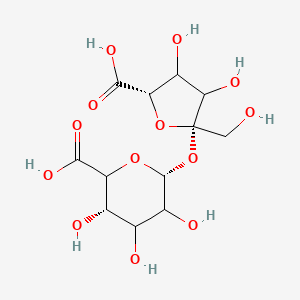

![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)

![Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-](/img/structure/B568738.png)